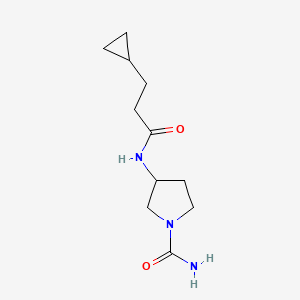![molecular formula C18H26ClN3O B7178516 2-(2-Chlorophenyl)-1-[4-(1-methylpiperidin-3-yl)piperazin-1-yl]ethanone](/img/structure/B7178516.png)
2-(2-Chlorophenyl)-1-[4-(1-methylpiperidin-3-yl)piperazin-1-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chlorophenyl)-1-[4-(1-methylpiperidin-3-yl)piperazin-1-yl]ethanone is a synthetic organic compound that belongs to the class of piperazine derivatives. Compounds in this class are often studied for their potential pharmacological properties, including their effects on the central nervous system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-1-[4-(1-methylpiperidin-3-yl)piperazin-1-yl]ethanone typically involves multiple steps, starting from commercially available precursors. A common synthetic route might involve the following steps:
Formation of the piperazine ring: This can be achieved by reacting a suitable amine with a dihaloalkane under basic conditions.
Introduction of the chlorophenyl group: This step might involve a nucleophilic substitution reaction where a chlorophenyl halide reacts with the piperazine derivative.
Attachment of the ethanone group: This could be done through a Friedel-Crafts acylation reaction using an appropriate acyl chloride.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenyl)-1-[4-(1-methylpiperidin-3-yl)piperazin-1-yl]ethanone can undergo various chemical reactions, including:
Oxidation: This reaction might involve the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride could be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials or as a chemical reagent.
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)-1-[4-(1-methylpiperidin-3-yl)piperazin-1-yl]ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the observed pharmacological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chlorophenyl)-1-[4-(2-methylpiperidin-3-yl)piperazin-1-yl]ethanone
- 2-(2-Chlorophenyl)-1-[4-(1-ethylpiperidin-3-yl)piperazin-1-yl]ethanone
Uniqueness
2-(2-Chlorophenyl)-1-[4-(1-methylpiperidin-3-yl)piperazin-1-yl]ethanone is unique due to its specific substitution pattern on the piperazine ring, which can influence its pharmacological properties and interactions with biological targets.
Properties
IUPAC Name |
2-(2-chlorophenyl)-1-[4-(1-methylpiperidin-3-yl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26ClN3O/c1-20-8-4-6-16(14-20)21-9-11-22(12-10-21)18(23)13-15-5-2-3-7-17(15)19/h2-3,5,7,16H,4,6,8-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWERMLAHIANEMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)N2CCN(CC2)C(=O)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(4-methylphenyl)-1H-pyrazol-5-yl]-[2-(1,3-thiazol-2-yl)piperidin-1-yl]methanone](/img/structure/B7178444.png)
![1-Benzofuran-3-yl-[4-[(1,3,5-trimethylpyrazol-4-yl)methyl]piperazin-1-yl]methanone](/img/structure/B7178456.png)

![3-fluoro-N,4-dimethyl-N-[(1-methylpiperidin-3-yl)methyl]benzamide](/img/structure/B7178483.png)
![3-N-methyl-3-N-[(1-methylpiperidin-3-yl)methyl]-1-N-phenylpiperidine-1,3-dicarboxamide](/img/structure/B7178489.png)
![N-methyl-N-[(1-methylpiperidin-3-yl)methyl]-3-(2-methylpropoxy)benzamide](/img/structure/B7178492.png)
![[4-(1-methylpiperidin-3-yl)piperazin-1-yl]-(1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methanone](/img/structure/B7178497.png)
![N-methyl-N-[(1-methylpiperidin-3-yl)methyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7178504.png)
![2-(4-Methylphenoxy)-1-[4-(1-methylpiperidin-3-yl)piperazin-1-yl]ethanone](/img/structure/B7178505.png)
![1-[4-(1-Methylpiperidin-3-yl)piperazin-1-yl]-3-pyridin-3-ylpropan-1-one](/img/structure/B7178506.png)
![(2,5-Dimethoxyphenyl)-[4-(1-methylpiperidin-3-yl)piperazin-1-yl]methanone](/img/structure/B7178522.png)
![[4-(1-methylpiperidin-3-yl)piperazin-1-yl]-(5-methyl-1H-pyrazol-3-yl)methanone](/img/structure/B7178532.png)
![[4-(1-Methylpiperidin-3-yl)piperazin-1-yl]-(3-methylthiophen-2-yl)methanone](/img/structure/B7178534.png)
